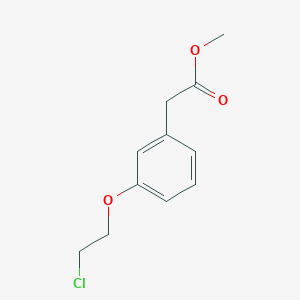

Methyl 3-(2-chloroethyloxy)phenylacetate

Description

Methyl 3-(2-chloroethyloxy)phenylacetate is an ester derivative of phenylacetic acid, characterized by a methoxy group at the phenyl ring’s 3-position and a 2-chloroethyloxy substituent. This compound belongs to a broader class of arylacetates, which are studied for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis.

Properties

Molecular Formula |

C11H13ClO3 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

methyl 2-[3-(2-chloroethoxy)phenyl]acetate |

InChI |

InChI=1S/C11H13ClO3/c1-14-11(13)8-9-3-2-4-10(7-9)15-6-5-12/h2-4,7H,5-6,8H2,1H3 |

InChI Key |

SAWHRCMWTSAFCH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)OCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Methyl Phenylacetate

- Structure : Lacks substituents on the phenyl ring.

- Applications : Widely used as a flavoring agent (GRAS status) and in biocatalytic processes .

- Pharmacokinetics: Rapidly metabolized to phenylacetylglutamine, with nonlinear kinetics observed in humans .

Trifloxystrobin (Methyl (E)-α-methoxyimino-2-[(E)-1-(3-trifluoromethylphenyl)ethylidenaminooxymethyl]phenylacetate)

- Structure: Contains methoxyimino and trifluoromethylphenyl groups.

- Applications : Agrochemical fungicide targeting mitochondrial respiration in fungi .

- Key Differences : The trifluoromethyl group enhances lipophilicity and target binding compared to the chloroethyloxy group in Methyl 3-(2-chloroethyloxy)phenylacetate, which may prioritize different biological pathways .

Sodium p-Chloro-Phenylacetate

- Structure : Chlorine substituent at the para position of the phenyl ring.

- Applications : Anticancer agent with higher PPARγ activation potency than phenylacetate, leading to tumor growth arrest .

Ethyl 3-(4-Hydroxyphenoxy)-2-(4-Methoxyphenyl)acrylate

- Structure : Ethyl ester with hydroxyl and methoxy substituents.

- Applications : Explored for antimicrobial and anti-inflammatory activities .

- Key Differences : The ethyl ester and hydroxyl group may increase solubility but reduce metabolic stability relative to the methyl ester and chloroethyloxy group .

Comparative Data Tables

Table 2: Pharmacokinetic and Toxicological Profiles

Research Implications and Gaps

- Mechanistic Studies : The 2-chloroethyloxy group’s impact on PPARγ binding or other molecular targets remains uncharacterized, warranting in vitro assays .

- Toxicology: Chronic exposure risks and environmental persistence (e.g., biodegradability) are unknown, requiring OECD guideline studies .

- Synthetic Utility: The chloroethyloxy group may serve as a reactive handle for further derivatization, akin to Claisen condensation strategies used for methyl 3-(2-chlorophenyl)propanoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.